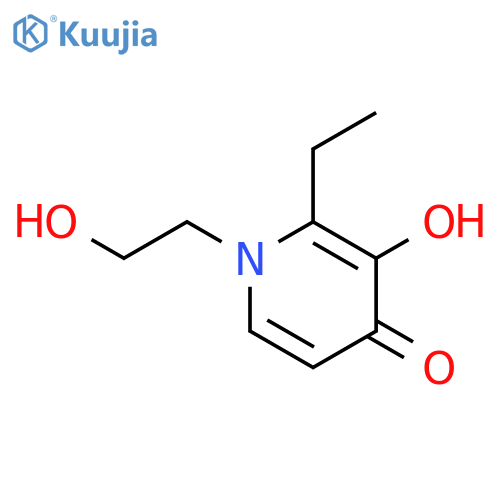Cas no 126055-13-8 (4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-)

126055-13-8 structure
商品名:4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
- 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one
- CP 102
- 2-Ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone
- 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one
- CP-102
- cp102
- CHEMBL307343
- EN300-5255209
- 2-Ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
- 126055-13-8
- DTXSID60155060
- Z1251353023
- SCHEMBL4754379
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
- BFA05513
-
- インチ: InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3
- InChIKey: QEUNHAYEJPIRIA-UHFFFAOYSA-N
- ほほえんだ: OCCN1C=CC(=O)C(O)=C1CC
計算された属性
- せいみつぶんしりょう: 183.08959
- どういたいしつりょう: 183.089543
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- 互変異性体の数: 9
- トポロジー分子極性表面積: 60.8
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.252
- ふってん: 338.3°Cat760mmHg
- フラッシュポイント: 158.4°C
- 屈折率: 1.566
- PSA: 60.77
4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5255209-2.5g |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one |
126055-13-8 | 95% | 2.5g |
$1791.0 | 2023-05-30 | |
| Enamine | EN300-5255209-5.0g |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one |
126055-13-8 | 95% | 5g |
$2650.0 | 2023-05-30 | |
| Aaron | AR000RK2-250mg |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 250mg |
$647.00 | 2023-12-16 | |
| Aaron | AR000RK2-5g |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 5g |
$3669.00 | 2023-12-16 | |
| 1PlusChem | 1P000RBQ-1mg |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | ≥98% | 1mg |
$158.00 | 2023-12-25 | |
| 1PlusChem | 1P000RBQ-250mg |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 250mg |
$621.00 | 2024-07-09 | |
| 1PlusChem | 1P000RBQ-5g |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 5g |
$3338.00 | 2024-07-09 | |
| 1PlusChem | 1P000RBQ-500mg |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 500mg |
$944.00 | 2024-07-09 | |
| Aaron | AR000RK2-100mg |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- |
126055-13-8 | 95% | 100mg |
$461.00 | 2023-12-16 | |
| Enamine | EN300-5255209-10.0g |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one |
126055-13-8 | 95% | 10g |
$3929.0 | 2023-05-30 |
4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
126055-13-8 (4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
